
Dichloroplatinum;ethene;4-ethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloroplatinum;ethene;4-ethylpyridine is a coordination compound that consists of a platinum center coordinated to two chloride ions, an ethene molecule, and a 4-ethylpyridine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum;ethene;4-ethylpyridine typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate, with ethene and 4-ethylpyridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the platinum center. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coordination of the ligands to the platinum center.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dichloroplatinum;ethene;4-ethylpyridine undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different platinum species.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of platinum(IV) complexes, while reduction can yield platinum(0) species.
Scientific Research Applications
Dichloroplatinum;ethene;4-ethylpyridine has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Biology and Medicine: The compound is studied for its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell growth.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of dichloroplatinum;ethene;4-ethylpyridine involves the coordination of the platinum center to various molecular targets. In biological systems, the compound can bind to DNA and proteins, leading to the inhibition of cellular processes. The ethene and 4-ethylpyridine ligands play a crucial role in stabilizing the platinum center and facilitating its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Dichloroplatinum;ethene;pyridine: Similar to dichloroplatinum;ethene;4-ethylpyridine but with a pyridine ligand instead of 4-ethylpyridine.
Dichloroplatinum;ethene;2-ethylpyridine: Similar but with a 2-ethylpyridine ligand.
Uniqueness
This compound is unique due to the presence of the 4-ethylpyridine ligand, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence the compound’s reactivity and interactions with molecular targets, making it valuable for specific applications in catalysis and materials science.
Properties
CAS No. |
56270-77-0 |
|---|---|
Molecular Formula |
C9H13Cl2NPt |
Molecular Weight |
401.19 g/mol |
IUPAC Name |
dichloroplatinum;ethene;4-ethylpyridine |
InChI |
InChI=1S/C7H9N.C2H4.2ClH.Pt/c1-2-7-3-5-8-6-4-7;1-2;;;/h3-6H,2H2,1H3;1-2H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
YAJFRTZVGXMECY-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=CC=NC=C1.C=C.Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


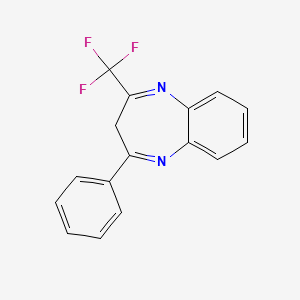
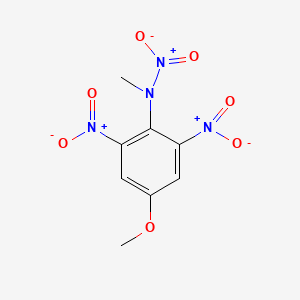
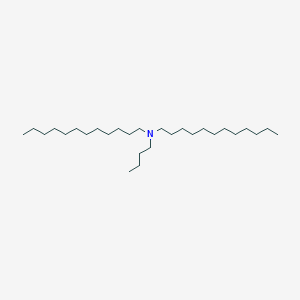
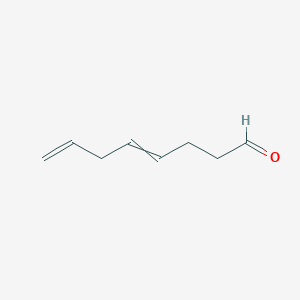
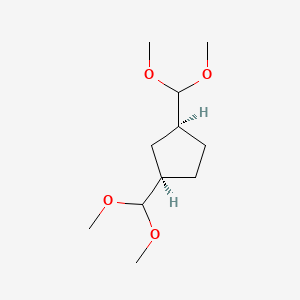
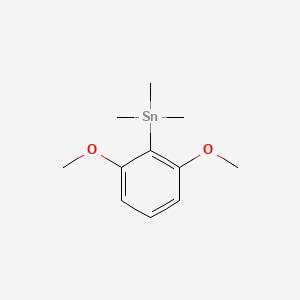

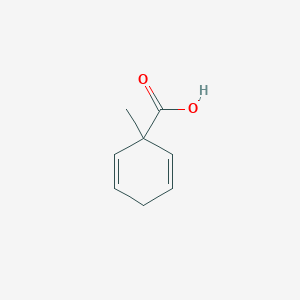




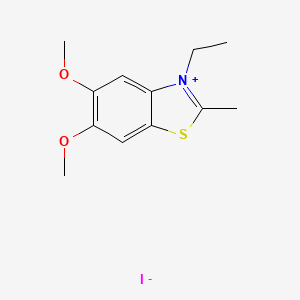
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
